molecular formula C20H16O4 B5701988 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE

Cat. No.: B5701988
M. Wt: 320.3 g/mol
InChI Key: GYQULRXCPPRGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous potassium carbonate, propargyl bromide, and various sodium azides. The reactions are typically carried out in dry acetone at elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide and sodium azides can yield coumarin–triazole derivatives .

Scientific Research Applications

6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition can lead to the disruption of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL BENZOATE include other coumarin derivatives such as:

  • 7-Hydroxy-4-methyl coumarin
  • 6-Methylcoumarin
  • 4-Methylcoumarin
  • 5-Methylcoumarin
  • 7-Methylcoumarin
  • 8-Methylcoumarin

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which includes a cyclopenta[c]chromen ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-17(23-19(21)13-6-3-2-4-7-13)11-10-15-14-8-5-9-16(14)20(22)24-18(12)15/h2-4,6-7,10-11H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQULRXCPPRGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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